molecular formula C16H14N4O2S B2479086 N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899974-49-3

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2479086
CAS No.: 899974-49-3
M. Wt: 326.37
InChI Key: ZYLPKQNLWCAXAU-UHFFFAOYSA-N
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Description

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position and a pyridin-4-ylmethyl moiety. Oxalamides are known for their versatility in medicinal chemistry, acting as protease inhibitors, antiviral agents, and flavoring compounds due to their structural adaptability and metabolic stability . This compound’s design likely aims to optimize binding interactions with biological targets, leveraging the electron-rich thiazole and pyridine rings for enhanced π-π stacking or hydrogen bonding .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-3-2-4-12-13(10)19-16(23-12)20-15(22)14(21)18-9-11-5-7-17-8-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPKQNLWCAXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the coupling of 4-methylbenzo[d]thiazole-2-amine with pyridine-4-carboxaldehyde, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of a suitable solvent like ethanol or methanol and a catalyst such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Antiviral Research

  • N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) :

    • Structural Differences : Replaces the pyridin-4-ylmethyl group with a pyrrolidin-2-ylmethyl-thiazole hybrid and a 4-chlorophenyl substituent.
    • Functional Impact : Exhibits antiviral activity against HIV-1 (EC50 = 0.8 μM) attributed to the chlorophenyl group’s hydrophobicity and the thiazole-pyrrolidine motif’s conformational flexibility .
    • Physicochemical Data : Molecular weight = 422.12 g/mol, HPLC purity = 95.0% .
  • N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) :

    • Structural Differences : Substitutes the thiazole ring with a 3-chloro-4-fluorophenyl group and a 4-methoxyphenethyl chain.
    • Functional Impact : Targets cytochrome P450 4F11, with enhanced metabolic stability due to the electron-withdrawing Cl/F substituents .
    • Physicochemical Data : Molecular weight = 351.1 g/mol, NMR-confirmed regioselectivity .

Thiazole-Based Analogues

  • N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :
    • Structural Differences : Replaces the oxalamide linker with a hydrazine moiety and incorporates a tetrahydroazepine ring.
    • Functional Impact : Demonstrates cardioprotective activity, outperforming Levocarnitine in hypoxia resistance assays .

Comparative Analysis of Key Properties

Table 2: Structural Motifs and Functional Outcomes

Structural Feature Impact on Activity Example Compounds
4-Methylbenzo[d]thiazole Enhances π-π stacking with hydrophobic enzyme pockets; improves bioavailability Target Compound, Compound 15
Pyridin-4-ylmethyl Facilitates hydrogen bonding with polar residues; modulates solubility Target Compound
Chlorophenyl/Fluorophenyl Increases metabolic stability and target affinity via electron-withdrawing effects Compound 15, Compound 28
Methoxybenzyl Improves metabolic resistance and flavor persistence S336

Biological Activity

N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound that combines a benzothiazole ring system with a pyridine moiety through an oxalamide linkage. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Preparation of 4-methylbenzo[d]thiazole-2-amine : This intermediate is synthesized by reacting 4-methylbenzo[d]thiazole with an appropriate amine.
  • Formation of the oxalamide derivative : The 4-methylbenzo[d]thiazol-2-ylamine is reacted with oxalyl chloride to create the oxalamide structure.
  • Introduction of the pyridin-4-ylmethyl group : This is achieved through nucleophilic substitution using pyridin-4-ylmethylamine.

The overall reaction can be summarized as follows:

4 methylbenzo d thiazole+oxalyl chloride+pyridin 4 ylmethylamineN1 4 methylbenzo d thiazol 2 yl N2 pyridin 4 ylmethyl oxalamide\text{4 methylbenzo d thiazole}+\text{oxalyl chloride}+\text{pyridin 4 ylmethylamine}\rightarrow \text{N1 4 methylbenzo d thiazol 2 yl N2 pyridin 4 ylmethyl oxalamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and memory function.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study on related benzothiazole derivatives demonstrated strong AChE inhibitory activity, with IC50 values as low as 2.7 µM for some derivatives . This suggests that this compound may exhibit similar or enhanced activity due to its structural properties.
  • Antimicrobial Activity : Compounds containing thiazole and pyridine rings have been reported to possess antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Cytotoxicity Studies : In vitro assays have indicated that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting that the oxalamide-linked structure may enhance bioactivity through mechanisms such as apoptosis induction or cell cycle arrest .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundBenzothiazole + PyridineAChE Inhibition, AntimicrobialTBD
3i (related compound)Benzothiazole + CoumarinStrong AChE Inhibition2.7
N-(benzo[d]thiazol-2-yl)-phenyl(2-piperidinylethylamino)benzamideBenzothiazole + PhenylAnti-inflammatoryTBD

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